molecular formula C13H27N3O5 B6303686 acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid CAS No. 108540-27-8

acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid

Cat. No.: B6303686
CAS No.: 108540-27-8
M. Wt: 305.37 g/mol
InChI Key: BDOUMLNRBPRMHS-OZZZDHQUSA-N
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Description

Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid is a compound that combines the properties of acetic acid and a specific amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid can be achieved through several methods. One common approach involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction proceeds efficiently when the reaction mixture is heated to temperatures between 50°C and 70°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation reactions using acetic anhydride and aqueous solutions of the starting amino acids. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acid chlorides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It may also interact with receptors and other proteins, modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3.C2H4O2/c1-7(2)9(13)10(15)14-8(11(16)17)5-3-4-6-12;1-2(3)4/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOUMLNRBPRMHS-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)O)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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